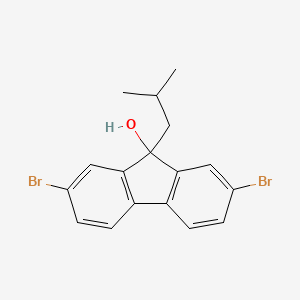
2,7-Dibromo-9-(2-methylpropyl)fluoren-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-9-(2-methylpropyl)fluoren-9-ol is an organic compound that belongs to the class of fluorenols It is characterized by the presence of two bromine atoms at the 2 and 7 positions, a 2-methylpropyl group at the 9 position, and a hydroxyl group at the 9 position of the fluorene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 9-fluorenone to obtain 2,7-dibromo-9-fluorenone, which is then subjected to further reactions to introduce the 2-methylpropyl group and the hydroxyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromo-9-(2-methylpropyl)fluoren-9-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,7-Dibromo-9-(2-methylpropyl)fluoren-9-one.
Reduction: 2,7-Dihydro-9-(2-methylpropyl)fluoren-9-ol.
Substitution: 2,7-Dimethoxy-9-(2-methylpropyl)fluoren-9-ol.
Aplicaciones Científicas De Investigación
2,7-Dibromo-9-(2-methylpropyl)fluoren-9-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of materials with specific properties, such as organic semiconductors and fluorescent dyes
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-9-(2-methylpropyl)fluoren-9-ol involves its interaction with molecular targets and pathways within a system. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms and the 2-methylpropyl group can influence the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dibromo-9-fluorenone: Lacks the 2-methylpropyl group and hydroxyl group.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Contains two methyl groups at the 9 position instead of a 2-methylpropyl group and hydroxyl group.
9,9-Dioctyl-2,7-dibromofluorene: Contains two octyl groups at the 9 position instead of a 2-methylpropyl group and hydroxyl group .
Propiedades
Fórmula molecular |
C17H16Br2O |
|---|---|
Peso molecular |
396.1 g/mol |
Nombre IUPAC |
2,7-dibromo-9-(2-methylpropyl)fluoren-9-ol |
InChI |
InChI=1S/C17H16Br2O/c1-10(2)9-17(20)15-7-11(18)3-5-13(15)14-6-4-12(19)8-16(14)17/h3-8,10,20H,9H2,1-2H3 |
Clave InChI |
HARWWRYPZFOASH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


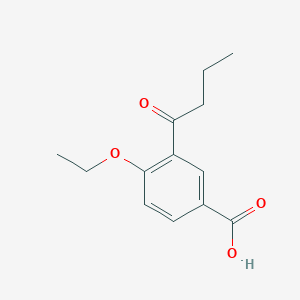
![phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate](/img/structure/B13878298.png)
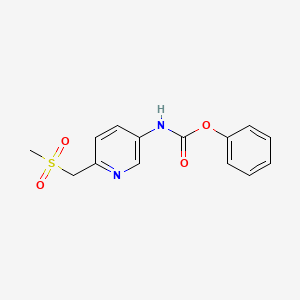
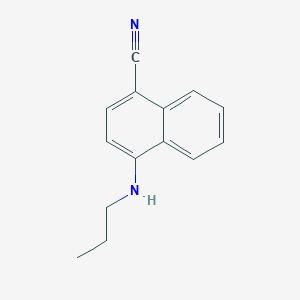
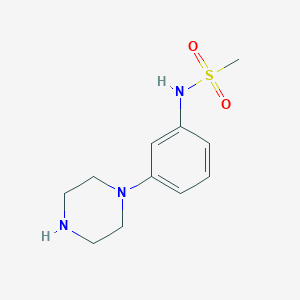
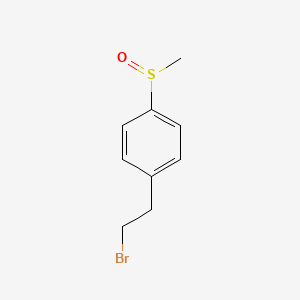
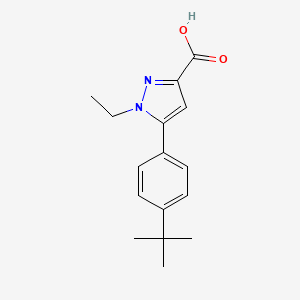

![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-, O-2-propen-1-yloxime](/img/structure/B13878356.png)



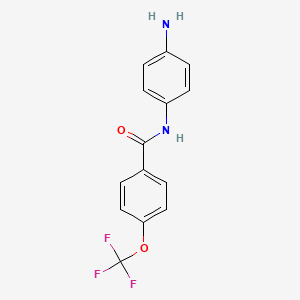
![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
